N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bayer AG in 2002 and has since then gained significant attention from the scientific community due to its unique properties and potential benefits.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Cytotoxicity of Quinazolinones The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide derivatives has been explored for potential anticancer applications. One such derivative, 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinone, showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent (Hour et al., 2007).
In Vitro Affinity and Selectivity for Receptors Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines bearing the benzothiazole structure exhibited high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These findings support the potential of these derivatives in studying neurodegenerative disorders (Fookes et al., 2008).
Antiproliferative and Apoptotic Effects
Antiproliferative Activity on Cancer Cell Lines N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Several compounds demonstrated a notable inhibitory effect on cell growth, with some showing a significant proapoptotic effect, especially on breast cancer cell lines (Corbo et al., 2016).
Enzyme Inhibition and Molecular Interactions
Inhibition of Phosphoinositide 3-Kinase (PI3K)/mTOR Compounds derived from N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide were investigated for their ability to inhibit PI3Kα and mTOR in vitro and in vivo. These studies aimed to improve metabolic stability and minimize metabolic deacetylation, indicating their potential in targeted cancer therapies (Stec et al., 2011).
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-11-14(2)18-17(12-13)21-20(27-18)22-19(24)15-5-7-16(8-6-15)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPRIMJBVVNGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
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